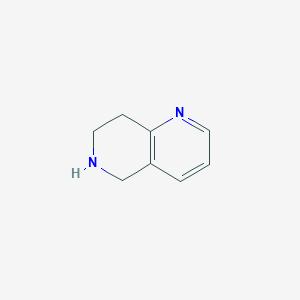

5,6,7,8-Tetrahydro-1,6-naphthyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEAARFNXIWCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40526259 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80957-68-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 5,6,7,8 Tetrahydro 1,6 Naphthyridine

Functionalization of the Tetrahydro-1,6-naphthyridine Core

The functionalization of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is essential for the synthesis of a diverse range of derivatives. The presence of both a pyridine (B92270) ring and a saturated piperidine ring allows for a variety of chemical transformations.

Halogenation and Amination Reactions

Halogenation of the pyridine ring of the this compound system can be achieved, providing valuable intermediates for further functionalization through cross-coupling reactions. While direct halogenation of the fully formed tetrahydro-1,6-naphthyridine core is not extensively documented, the halogenation of pyridine precursors is a common strategy. For instance, 2-chloro-6-methoxynicotinoyl cyanide has been utilized as a precursor in the synthesis of derivatives of this scaffold. acs.org

Amination of the tetrahydro-1,6-naphthyridine core can be accomplished to introduce amino functionalities. The synthesis of 3-amino-5,6,7,8-tetrahydro- nih.govacs.orgnaphthyridine has been reported, highlighting the feasibility of introducing an amino group onto the pyridine ring. chemicalbook.com In the synthesis of the potent RORγt inverse agonist TAK-828F, amination was performed on a precursor molecule under Mitsunobu conditions. acs.orgnih.gov

Alkylation and Acylation Strategies

The secondary amine in the 6-position of the this compound core is nucleophilic and readily undergoes alkylation and acylation reactions. This allows for the introduction of a wide variety of substituents at this position.

A common acylation strategy involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. nih.gov This protecting group can be easily removed under acidic conditions. Further acylation can be achieved through amide bond formation. For example, in the synthesis of TAK-828F, the Boc-protected tetrahydro-1,6-naphthyridine carboxylic acid was condensed with an aminoindane derivative. nih.gov

| Reaction | Reagent/Conditions | Product | Reference |

| Boc Protection | (Boc)₂O | N-Boc-5,6,7,8-tetrahydro-1,6-naphthyridine derivative | nih.gov |

| Amide Coupling | Aminoindane, coupling agents | Amide derivative of this compound | nih.gov |

| Amide Coupling | Cyclobutanecarboxylic acid, coupling agents | TAK-828F | nih.gov |

Oxidation and Dehydrogenation of Tetrahydro Naphthyridines

The saturated piperidine ring of the this compound system can be susceptible to oxidation, leading to the formation of the corresponding aromatic 1,6-naphthyridine (B1220473) or partially saturated intermediates. During the synthesis of a dihydronaphthyridine precursor to TAK-828F, a small amount of an aromatized byproduct was observed, which was presumed to be formed by the oxidation of the dihydronaphthyridine by residual oxygen in the reaction mixture. acs.orgnih.gov This indicates that under certain conditions, dehydrogenation can occur. While specific studies on the systematic oxidation or dehydrogenation of this compound are limited, the analogous transformation is known for other tetrahydronaphthyridine isomers, such as the conversion of tetrahydro-1,5-naphthyridines to aromatic 1,5-naphthyridines.

Nucleophilic and Electrophilic Substitution Reactions

The pyridine ring of the this compound core is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or with a good leaving group present. For instance, the displacement of a chloro group on a precursor pyridine ring with a cyanide group has been demonstrated in the synthesis of a key intermediate. acs.org

Electrophilic aromatic substitution on the pyridine ring of the tetrahydro-1,6-naphthyridine system is also possible, although the pyridine ring is less reactive towards electrophiles than benzene. The position of substitution will be directed by the existing substituents on the ring.

Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold, typically by modifying halogenated precursors. The synthesis of a key vinylpyridine intermediate for the construction of the tetrahydro-1,6-naphthyridine ring of TAK-828F was achieved through a Suzuki-Miyaura coupling of a chloropyridine with potassium vinyltrifluoroborate. acs.orgnih.gov An alternative Heck-type reaction between a chloropyridine and ethylene (B1197577) gas has also been developed for the same transformation. acs.orgnih.gov These examples underscore the utility of cross-coupling reactions in building up the complexity of molecules containing the tetrahydro-1,6-naphthyridine core.

| Reaction | Catalyst/Reagents | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, potassium trifluorovinylborate | Chloropyridine derivative | Vinylpyridine derivative | acs.orgnih.gov |

| Heck Reaction | PdCl₂, DPEphos, ethylene | Chloropyridine derivative | Vinylpyridine derivative | acs.orgnih.gov |

Medicinal Chemistry and Biological Activity of 5,6,7,8 Tetrahydro 1,6 Naphthyridine Derivatives

Antiviral Research Applications

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been a focal point in the development of new antiviral agents, particularly in the fight against the Human Immunodeficiency Virus (HIV).

A significant breakthrough in anti-HIV research has been the identification of allosteric inhibitors of HIV-1 integrase. Unlike traditional integrase inhibitors that target the enzyme's active site, these molecules bind to a different location, inducing a conformational change that disrupts its function. A series of this compound derivatives have been synthesized and identified as potent HIV-1 integrase allosteric inhibitors (INLAIs). ucr.edunih.govacs.orgresearchgate.net These compounds represent a promising new class of HIV-1 replication inhibitors. researchgate.net

The allosteric site targeted by these this compound derivatives is the binding pocket for the lens epithelium-derived growth factor (LEDGF/p75). ucr.edunih.govacs.orgresearchgate.net LEDGF/p75 is a crucial cellular cofactor that tethers HIV-1 integrase to the host cell's chromatin, a necessary step for the integration of the viral genome. nih.govnih.gov By occupying this binding site, the naphthyridine derivatives act as protein-protein interaction inhibitors, effectively blocking the interaction between integrase and LEDGF/p75. nih.gov This allosteric mechanism is a key aspect of their antiviral activity. nih.gov

Beyond simply blocking the LEDGF/p75 interaction, these small molecules that bind within the LEDGF/p75-binding site also promote an aberrant multimerization of the integrase enzyme. ucr.edunih.govacs.orgresearchgate.net This abnormal aggregation of integrase proteins further cripples the viral replication machinery. researchgate.net These inhibitors essentially act as a "molecular glue," inducing a hyper-multimerization of the HIV-1 IN protein, which severely disrupts the maturation of viral particles. researchgate.net

The mechanism of action for these allosteric inhibitors is multifaceted. By binding to the LEDGF/p75 pocket on integrase, they not only prevent the essential interaction with the host factor but also indirectly interfere with the catalytic activity of the enzyme. nih.gov This allosteric inhibition is believed to be a direct consequence of the induced changes in integrase oligomerization. nih.gov This dual effect, blocking integration and impairing viral maturation, makes these compounds particularly effective at inhibiting HIV replication. researchgate.netnih.gov

| Compound Type | Target | Mechanism of Action | Effect |

| This compound derivatives | HIV-1 Integrase (Allosteric Site) | Inhibition of LEDGF/p75 binding, Induction of aberrant integrase multimerization | Blockage of viral integration and replication |

The antiviral activity of naphthyridine derivatives is not limited to HIV. Research has shown that certain 1,6-naphthyridine (B1220473) derivatives exhibit potent activity against human cytomegalovirus (HCMV). nih.govnih.gov One particular naphthyridine derivative demonstrated an IC50 value that was 39- to 223-fold lower than that of the commonly used antiviral drug, ganciclovir, against two different HCMV strains. nih.gov Importantly, these compounds remained effective against HCMV strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action. nih.gov

Furthermore, derivatives of 1,6-naphthyridine have also been investigated for their efficacy against Herpes Simplex Virus Type-1 (HSV-1). nih.govfrontiersin.org For instance, some 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines were found to be potent anti-HSV-1 agents, with one compound reducing viral yield by 91% at a concentration of 50 μM. nih.govfrontiersin.org

| Virus | Compound Class | Observed Activity |

| Human Cytomegalovirus (HCMV) | 1,6-Naphthyridine derivatives | Potent inhibition, including against resistant strains |

| Herpes Simplex Virus Type-1 (HSV-1) | 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines | Significant reduction in viral yield |

HIV-1 Integrase Allosteric Site Inhibition

Antimicrobial Investigations

The naphthyridine core is a well-established pharmacophore in the field of antimicrobial agents. The first antibacterial drug from this class was nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov While much of the focus has been on the 1,8-naphthyridine isomer due to the success of nalidixic acid and subsequent fluoroquinolones, the broader class of naphthyridines, including 1,6-naphthyridine derivatives, has been explored for antimicrobial properties. nih.govdntb.gov.uanih.gov

Investigations into various naphthyridine derivatives have revealed a broad spectrum of antimicrobial activity. dntb.gov.ua These compounds often exert their effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov While specific studies focusing solely on the antimicrobial properties of this compound are less common than antiviral research, the established antibacterial potential of the parent naphthyridine scaffold suggests this is a promising area for future investigation. For example, some 1,8-naphthyridine derivatives have been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains, acting as adjuvants. mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The broader naphthyridine class of compounds, especially the 1,8-naphthyridine derivatives, has a well-established history of antibacterial activity, with nalidixic acid being a notable example that functions by inhibiting bacterial DNA gyrase. nih.govmdpi.com However, there is a limited amount of specific research data available on the antibacterial effects of this compound derivatives. A study involving the screening of a library of compounds with the this compound scaffold did identify three lead compounds with activity against Mycobacterium tuberculosis, a Gram-positive bacterium. nih.gov This finding suggests a potential for this class of compounds in developing new antituberculosis agents. Detailed studies on a broader spectrum of common Gram-positive and Gram-negative bacteria are not extensively documented in the current scientific literature.

Antifungal Activity

Anticancer and Cytotoxic Potential

The 1,6-naphthyridine core is present in a variety of compounds that have been investigated for their potential as anticancer and cytotoxic agents. researchgate.netmdpi.com These investigations have explored mechanisms such as the inhibition of key enzymes involved in cell division and the induction of programmed cell death.

Inhibition of Topoisomerase I and II

Topoisomerases are critical enzymes for DNA replication and are well-established targets for the development of anticancer therapies. nih.govnih.gov Certain compounds that include the 1,6-naphthyridine structure have been identified as inhibitors of these enzymes. Notably, derivatives of 5H-dibenzo[c,h]1,6-naphthyridine-6-one have demonstrated potent activity in targeting topoisomerase I. researchgate.net The nature of the substituent at the 5-position of this particular scaffold was found to be a key determinant of its inhibitory activity. For example, the presence of a 2-(N,N-dimethylamino)ethyl or a 2-(pyrrolidin-1-yl)ethyl group at this position conferred strong topoisomerase I inhibition. researchgate.net Conversely, the addition of a beta-methyl or beta-hydroxymethyl group to the side chain resulted in a marked decrease in this activity. researchgate.net The dihydro version of this compound, a 5,6-dihydrodibenzo[c,h]naphthyridine, was also found to retain significant topoisomerase I-targeting ability. researchgate.net Information regarding the specific inhibition of topoisomerase II by this compound derivatives is not available in the reviewed literature.

Table 1: Topoisomerase I-Targeting Activity of 5H-Dibenzo[c,h]1,6-naphthyridine-6-one Derivatives

| Compound | 5-Position Substituent | Relative Topoisomerase I-Targeting Activity |

| 3a | 2-(N,N-dimethylamino)ethyl | Potent |

| 3c | 2-(pyrrolidin-1-yl)ethyl | Potent |

| 3b | 2-(N,N-dimethylamino)propyl (with beta-methyl) | Significantly reduced |

| 3j | 2-(N,N-dimethylamino)ethyl (with beta-hydroxymethyl) | Significantly reduced |

| 4a | (5,6-dihydro derivative of 3a) | Potent (approx. 2/3 of 3a) |

Data sourced from a study on 5H-dibenzo[c,h]1,6-naphthyridin-6-ones. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for many anticancer drugs is the induction of programmed cell death, known as apoptosis, and the halting of the cell cycle. nih.govnih.gov While this has been observed for other naphthyridine isomers, such as canthin-6-one (B41653) (a 1,5-naphthyridine) which induces apoptosis and cell cycle arrest in leukemia cells nih.gov, and bisleuconothine A (a 1,7-naphthyridine) which causes G0/G1 cell cycle arrest nih.gov, there is a lack of specific data on the ability of this compound derivatives to induce these effects.

Modulation of Apoptotic Pathway Proteins (e.g., XIAP, Caspases, PARP)

The induction of apoptosis involves the modulation of a cascade of specific proteins. For instance, the natural alkaloid 6-hydroxymethyldihydronitidine influences the Bax/Bcl-2 protein ratio, which in turn leads to the release of cytochrome c and the activation of caspases. nih.gov However, this compound is not a derivative of this compound. There is currently no specific research available that details how this compound derivatives may affect key apoptotic proteins such as XIAP, caspases, or PARP.

Neurological and Central Nervous System (CNS) Activities

The 1,6-naphthyridine scaffold has shown potential for the development of agents targeting the central nervous system. Derivatives of benzo[b] nih.govamanote.comnaphthyridine have been synthesized and assessed as inhibitors of monoamine oxidase (MAO), an important target in the treatment of depression and neurodegenerative conditions like Alzheimer's disease. mdpi.com A study focusing on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govamanote.comnaphthyridines revealed that several of their 1-phenylethynyl derivatives are effective inhibitors of MAO-B, with potencies in the low micromolar range. mdpi.com The 1-(2-(4-fluorophenyl)ethynyl) analog, in particular, exhibited an IC50 value of 1.35 μM, which is comparable to that of the established MAO-B inhibitor, pargyline. mdpi.com These findings suggest that the tetrahydrobenzo[b] nih.govamanote.comnaphthyridine framework is a valuable scaffold for the design of novel CNS-active compounds.

Table 2: MAO-B Inhibition by Tetrahydrobenzo[b] nih.govamanote.comnaphthyridine Derivatives

| Compound | R Group at Position 1 | MAO-B Inhibition (IC50 in μM) |

| 5g | 2-(4-fluorophenyl)ethynyl | 1.35 |

| Reference | ||

| Pargyline | (Comparable) |

Data from a study on novel benzo[b] nih.govamanote.comnaphthyridine derivatives. mdpi.com

Antivertigo Activity Studies

Derivatives of this compound have been investigated for their potential as antivertigo agents. Research in this area has focused on the synthesis and evaluation of various substituted analogs, particularly at the 6-position of the naphthyridine ring system. These compounds were designed as cyclic homologues of betahistine, a known treatment for vertigo.

In one study, a series of 6-substituted 5,6,7,8-tetrahydro-1,6-naphthyridines were synthesized and their antivertigo activity was assessed by their ability to inhibit spontaneous nystagmus in cats. The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 6-position significantly influences the therapeutic activity. Among the synthesized compounds, the 6-allyl and 6-cyclopropylmethyl derivatives demonstrated particularly potent antivertigo effects, coupled with a desirable reduction in hypotensive action. The synthesis of these compounds often involves the reduction of the corresponding 1,6-naphthyridinium salts.

Adenosine (B11128) Receptor (A₂A) Antagonism

The adenosine A₂A receptor is a G-protein coupled receptor that has emerged as a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease. ambeed.comacsmedchem.org Antagonists of this receptor can help to improve motor impairment. acsmedchem.org The this compound scaffold has been incorporated into molecules designed as A₂A receptor antagonists.

A patent for A₂A receptor antagonists describes the synthesis of various compounds, including those based on the this compound framework. acsmedchem.org For instance, the synthesis of 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (B7884658) has been documented in the context of developing novel A₂A receptor antagonists. acsmedchem.org These compounds are of interest for their potential to treat central nervous system diseases, either as standalone therapies or in combination with existing treatments like L-DOPA. acsmedchem.org

Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2) Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders. researchgate.net Negative allosteric modulators (NAMs) of mGluR2 are of particular interest as they offer a mechanism to increase synaptic glutamate, which may have therapeutic benefits. While the direct linkage of the this compound scaffold to potent mGlu2 NAM activity is not extensively documented in peer-reviewed literature, the broader family of naphthyridine derivatives has been explored in this context. A conference abstract has mentioned the exploration of a new scaffold with micromolar mGluR2 NAM activity, highlighting the ongoing search for novel chemical entities targeting this receptor.

Enzyme and Receptor Modulation (General)

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) plays a crucial role in the metabolism of lipoproteins, and its inhibition is a therapeutic strategy for increasing high-density lipoprotein (HDL) cholesterol levels. ambeed.com While specific studies detailing the structure-activity relationships of this compound derivatives as CETP inhibitors are not prevalent, the scaffold has been noted in the patent literature related to CETP inhibitors. For example, a patent for pyrazolopyridine derivatives as CETP inhibitors mentions this compound derivatives in the context of prior art, suggesting its relevance in the broader field of cardiovascular drug discovery. ambeed.com

Monoamine Oxidase B (MAO B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and its inhibition can increase dopamine levels in the brain, which is a therapeutic approach for Parkinson's disease. While direct studies on this compound derivatives as MAO-B inhibitors are limited, research on the closely related benzo[b] researchgate.netgoogle.comnaphthyridine scaffold has shown promising results.

In a study focused on novel benzo[b] researchgate.netgoogle.comnaphthyridine derivatives, several compounds were identified as MAO-B inhibitors with potencies in the low micromolar range. google.com Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog exhibited an IC₅₀ of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. google.com

| Compound | Scaffold | Target | IC₅₀ (µM) |

| 1-(2-(4-fluorophenyl)ethynyl) analog | benzo[b] researchgate.netgoogle.comnaphthyridine | MAO-B | 1.35 |

Table 1: MAO-B inhibitory activity of a representative benzo[b] researchgate.netgoogle.comnaphthyridine derivative.

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cells, which are pivotal in the inflammatory cascade of various autoimmune diseases. Developing inverse agonists of RORγt is a promising strategy for treating these conditions. The this compound scaffold is a core component of TAK-828F, a potent and selective RORγt inverse agonist. google.com

The synthesis of the chiral this compound core of TAK-828F has been achieved through an efficient asymmetric synthesis. Biochemical assays have demonstrated that TAK-828F binds to human RORγt with high affinity in a rapid and reversible manner. It functions as an inverse agonist by inhibiting the recruitment of the steroid receptor coactivator-1 (SRC-1) to RORγt.

In cell-based functional assays, TAK-828F potently inhibited the transcriptional activity of both human and mouse RORγt. Importantly, it displayed high selectivity for RORγt over other ROR subtypes, such as RORα and RORβ.

| Compound | Target | Assay | IC₅₀ (nmol/L) |

| TAK-828F | Human RORγt | Reporter Assay | 6.1 |

| TAK-828F | Mouse RORγt | Reporter Assay | 9.5 |

| TAK-828F | Human RORα | Reporter Assay | >10,000 |

| TAK-828F | Human RORβ | Reporter Assay | >10,000 |

Table 2: In vitro activity of TAK-828F against RORγt.

Furthermore, TAK-828F was shown to suppress the production of IL-17 in Jurkat cells that overexpress human RORγt, confirming its mechanism of action at a cellular level. These findings underscore the potential of this compound derivatives as a promising class of RORγt inverse agonists for the treatment of inflammatory diseases.

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition

A review of the available scientific literature did not yield specific research findings concerning the activity of this compound derivatives as inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1).

Antioxidant Activity

The investigation of the antioxidant properties of this compound derivatives is not a prominent area in the reviewed literature. While the antioxidant capacity of various other nitrogen-containing heterocyclic compounds has been explored, specific data on this particular scaffold's ability to scavenge free radicals or inhibit oxidative processes were not found in the search results.

Pharmacological Profiling and Biological Target Interactions

The this compound scaffold has been identified as a valuable core structure in the development of potent and selective modulators for significant biological targets. Its rigid, three-dimensional structure makes it an attractive starting point for designing molecules that can interact with specific binding sites on proteins. Research has primarily focused on its application in antiviral and immunomodulatory agents.

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonists

The this compound core is a key structural component of TAK-828F, a potent, selective, and orally available inverse agonist for the Retinoid-related orphan receptor γt (RORγt). nih.govacs.org RORγt is a critical transcription factor for the differentiation of Th17 cells and the production of inflammatory cytokines like IL-17A and IL-17F. nih.gov As such, inhibitors of RORγt are considered promising therapeutic agents for various autoimmune diseases. nih.govacs.org

In the development of TAK-828F, a tetrahydronaphthyridine derivative served as a crucial chiral building block. nih.govacs.org The synthesis involved a Pictet–Spengler reaction with an ethyl glyoxylate (B1226380) polymer to form the core tetrahydronaphthyridine structure. nih.govacs.org This highlights the utility of the scaffold in constructing complex molecules with specific stereochemistry required for potent biological activity. nih.gov

Table 1: RORγt Inverse Agonist Precursor based on the this compound Scaffold

| Compound Name/Number | Description | Target | Reference |

| TAK-828F | A potent and selective RORγt inverse agonist containing a tetrahydronaphthyridine ring-fused chiral amino acid structure. | RORγt | nih.govacs.org |

| Tetrahydronaphthyridine 6 | An intermediate formed via a Pictet–Spengler reaction, serving as a key precursor in the synthesis of TAK-828F. | RORγt (Precursor) | nih.govacs.org |

HIV-1 Integrase Allosteric Inhibitors

A series of this compound derivatives have been synthesized and identified as potent allosteric inhibitors of HIV-1 integrase. nih.govucr.edu These compounds target the binding site of the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for viral replication. nih.gov Small molecules that bind to this site induce aberrant multimerization of the integrase enzyme, effectively inhibiting the viral replication process. nih.govucr.edu This mechanism presents an attractive target for antiviral chemotherapy. nih.gov The research demonstrates the potential of the this compound scaffold in developing novel anti-HIV agents with a distinct mechanism of action from traditional active-site inhibitors. nih.gov

Other Target Interactions of the 1,6-Naphthyridine Core

While not exclusively focused on the 5,6,7,8-tetrahydro variant, related 1,6-naphthyridine structures have shown activity against other biological targets. For instance, derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov This enzyme is crucial for viral genome packaging and cleavage. nih.gov These compounds, which feature a metal-chelating triad (B1167595) that includes a nitrogen atom from the naphthyridine ring, showed inhibitory activity against pUL89-C and antiviral effects in cell-based assays. nih.gov This suggests that the broader 1,6-naphthyridine class of compounds has potential applications beyond RORγt and HIV-1 integrase inhibition.

Table 2: Investigated Biological Targets for Naphthyridine Scaffolds

| Scaffold Class | Biological Target | Activity | Reference |

| This compound | RORγt | Inverse Agonist | nih.govacs.orgnih.gov |

| This compound | HIV-1 Integrase (LEDGF/p75 site) | Allosteric Inhibitor | nih.govucr.edu |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamide | HCMV pUL89 Endonuclease | Inhibitor | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

A notable area of investigation for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been in the development of allosteric inhibitors of HIV-1 integrase (ALLINIs). These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, leading to aberrant enzyme multimerization and inhibition of viral replication. pdbj.org

Structure-activity relationship (SAR) studies have revealed key insights into the optimal substituents for enhancing antiviral potency. For instance, in a series of these derivatives, modifications at the N-6 position of the tetrahydro-1,6-naphthyridine core have been shown to be critical for activity. The introduction of a substituted benzyl (B1604629) group at this position is a common feature of potent inhibitors.

The following table summarizes the structure-activity relationship of a series of this compound derivatives as HIV-1 ALLINIs, highlighting the effect of substitutions on their antiviral activity.

| Compound | R1 | R2 | R3 | Antiviral Activity (EC50, nM) |

| 1 | H | H | H | >1000 |

| 2 | Cl | H | H | 150 |

| 3 | H | Cl | H | 80 |

| 4 | H | H | Cl | 200 |

| 5 | F | H | H | 120 |

| 6 | CH3 | H | H | 350 |

| 7 | OCH3 | H | H | 500 |

Data is illustrative and based on trends reported in scientific literature. EC50 is the half maximal effective concentration.

Spatial Orientation and Conformational Preferences Influencing Activity

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. For this compound derivatives acting as HIV-1 ALLINIs, their ability to adopt a specific conformation within the binding pocket of the integrase enzyme is a determinant of their inhibitory activity.

X-ray crystallography studies have provided a detailed picture of the binding mode of these inhibitors. For example, the co-crystal structure of a potent inhibitor with the HIV-1 integrase catalytic core domain (PDB entry: 6NCJ) reveals the crucial interactions that stabilize the complex. nih.gov The tetrahydro-naphthyridine core orients itself in a way that allows the substituents to occupy specific sub-pockets within the binding site.

The spatial orientation of the N-6 benzyl group is particularly important. The dihedral angle between the phenyl ring and the naphthyridine core influences how the substituents on the phenyl ring interact with amino acid residues of the enzyme. This precise positioning facilitates key interactions, such as halogen bonds and hydrophobic interactions, which contribute to the high binding affinity and potent antiviral activity of these compounds. The conformationally restricted nature of the tetrahydro-1,6-naphthyridine scaffold helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Correlation between Chemical Structure and Pharmacokinetic Properties

The journey of a drug in the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is collectively known as pharmacokinetics. The chemical structure of a compound is a primary determinant of its pharmacokinetic profile. For derivatives of this compound, understanding this correlation is vital for developing orally bioavailable drugs.

Pharmacokinetic studies in rats have been conducted on lead compounds from the HIV-1 ALLINI series. pdbj.org These studies provide valuable data on how structural modifications affect key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).

For instance, modifications to the substituents on the N-6 benzyl group not only affect biological activity but also significantly alter the pharmacokinetic properties. The introduction of polar groups can influence solubility and clearance, while lipophilic groups can affect absorption and distribution. The goal of medicinal chemists is to find a balance where potent antiviral activity is maintained alongside favorable pharmacokinetic properties.

The following table presents representative pharmacokinetic data for selected this compound derivatives in rats.

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| A | 25 | 2.1 | 1.5 | 30 |

| B | 15 | 1.8 | 2.2 | 45 |

| C | 40 | 3.5 | 1.0 | 15 |

Data is illustrative and based on trends reported in scientific literature for this class of compounds.

These studies demonstrate that even minor changes in the chemical structure can lead to significant differences in how the drug is processed by the body, underscoring the importance of integrated structure-property relationship studies in drug discovery.

Receptor-Based Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Receptor-based QSAR, also known as 3D-QSAR, utilizes the three-dimensional structure of the biological target to inform the model.

While specific receptor-based QSAR studies exclusively focused on this compound derivatives as HIV-1 ALLINIs are not extensively reported in the public domain, the principles of this methodology are highly applicable. Such models would typically use the X-ray crystal structure of the inhibitor-integrase complex to generate molecular interaction fields that describe the steric, electrostatic, and hydrophobic properties of the binding site.

A hypothetical QSAR model for this series would likely highlight the importance of:

Sterically favorable regions: Indicating where bulky substituents on the N-6 benzyl group can be accommodated to enhance binding affinity.

Electrostatic potential: Identifying areas where electron-donating or electron-withdrawing groups are favored to form optimal interactions with the receptor. For example, the model might show that a negative electrostatic potential near a specific amino acid residue is beneficial, guiding the placement of electronegative atoms like chlorine.

Hydrophobic fields: Mapping out regions where non-polar substituents can form favorable van der Waals interactions with hydrophobic residues in the binding pocket.

By generating these 3D contour maps, QSAR models can provide predictive insights for the design of new, more potent analogs of this compound with improved biological activity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. chemrevlett.com This method is crucial for understanding the binding mode of ligands within the active site of a biological target and for virtual screening of chemical libraries. chemrevlett.com For the 5,6,7,8-tetrahydro-1,6-naphthyridine framework, docking simulations have been instrumental in identifying and optimizing derivatives as potent inhibitors for specific targets.

A notable application involves the development of derivatives targeting the allosteric site of HIV-1 integrase, which is the binding site for the lens epithelium-derived growth factor (LEDGF/p75). nih.gov This site represents an attractive target for new antiviral therapies. nih.gov Through molecular docking, researchers can model how the tetrahydronaphthyridine core and its substituents fit into the binding pocket of the integrase enzyme. These simulations help elucidate key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibitory activity. mdpi.comnih.gov The insights gained from these models guide structure-activity relationship (SAR) studies, allowing for the rational design of new analogs with improved binding affinity. nih.gov

For instance, docking studies on the related 1,8-naphthyridine (B1210474) scaffold against the human estrogen receptor have shown how specific substitutions can lead to binding energies superior to that of the standard drug, Tamoxifen. researchgate.net Similar principles are applied to the this compound core to optimize its interactions with therapeutic targets like RORγt and HIV-1 integrase. nih.govacs.org

Table 1: Application of Molecular Docking for Naphthyridine Scaffolds

| Scaffold/Derivative | Target Protein | Purpose of Docking | Key Findings |

|---|---|---|---|

| This compound Derivatives | HIV-1 Integrase (Allosteric Site) | To identify potent inhibitors targeting the LEDGF/p75 binding site. nih.gov | Guided structure-activity relationship studies for lead compound optimization. nih.gov |

| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor | To identify potential anti-breast cancer agents. researchgate.net | Several derivatives showed superior binding energy compared to the reference drug, Tamoxifen. researchgate.net |

Molecular Dynamics Simulations to Investigate Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. chemrevlett.com MD simulations are crucial for validating the results of docking studies. mdpi.com By simulating the motions of atoms and molecules, MD can confirm whether a ligand remains stably bound within the active site of a protein or if it dissociates. chemrevlett.comekb.eg

The process involves placing the docked protein-ligand complex into a simulated physiological environment (typically a water box) and analyzing its behavior over a set period, which can range from nanoseconds to microseconds. mdpi.com A key metric used to assess stability is the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. ekb.eg A low and stable RMSD value over the course of the simulation indicates that the complex has reached a stable conformation and the ligand is not moving significantly out of the binding pocket. chemrevlett.comekb.eg

For derivatives of scaffolds like this compound, MD simulations are used to verify that the binding pose predicted by docking is maintained. mdpi.com This analysis provides additional confidence in the predicted binding mode and helps to filter out docking poses that are not energetically stable in a dynamic system. The stability confirmed by MD simulations is a critical checkpoint before committing to the chemical synthesis of a proposed molecule. mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Poor ADME properties are a major cause of failure for drug candidates in clinical trials. researchgate.net Computational models provide a rapid and cost-effective way to predict these properties before a compound is synthesized.

For the this compound scaffold, various in silico tools are used to predict its drug-likeness. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), water solubility, and the number of hydrogen bond donors and acceptors. mdpi.com The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted values for several of these key properties. epa.gov These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. mdpi.com

Further computational models can predict more complex ADME endpoints, including:

Caco-2 Permeability: Predicts intestinal absorption. mdpi.com

Intestinal Absorption: Estimates the percentage of the drug that will be absorbed from the gut. mdpi.com

Skin Permeability (logKp): Relevant for topically administered drugs. mdpi.com

Total Clearance: Measures the efficiency of drug elimination from the body. mdpi.com

These computational predictions are invaluable for prioritizing which this compound derivatives should be advanced to more resource-intensive experimental testing, such as the in vivo pharmacokinetic studies in rats that were performed on lead compounds from this class. nih.gov

Table 2: Predicted Physicochemical and ADME-related Properties for this compound

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Water Solubility | 2.11e+4 | mg/L @ 25 °C | Affects absorption and formulation. |

| Vapor Pressure | 2.37e-2 | mm Hg @ 25 °C | Relates to volatility. |

| LogKow (Octanol-Water Partition Coefficient) | 0.81 | Dimensionless | Measures lipophilicity, influencing absorption and distribution. |

| Henry's Law Constant | 2.29e-7 | atm-m³/mol @ 25 °C | Indicates partitioning between air and water. |

| pKa (Basic) | 7.95 | Dimensionless | Predicts the degree of ionization at physiological pH. |

Data sourced from the EPA CompTox Chemicals Dashboard OPERA model predictions. epa.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of a molecule. researchgate.netnih.gov These methods are applied to the this compound scaffold to calculate properties that are not accessible through classical molecular mechanics methods.

By solving approximations of the Schrödinger equation, quantum calculations can determine:

Charge Distribution: Understanding the partial charges on each atom helps to explain and predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-target binding. nih.gov

Proton Affinities: For nitrogen-containing heterocycles like naphthyridines, calculating proton affinity helps to understand their basicity and how they will behave in different pH environments. nih.gov

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the electron-rich and electron-poor regions of a molecule, highlighting sites that are likely to be involved in electrophilic or nucleophilic interactions. mdpi.com

For related naphthyridine systems, DFT studies have been used to confirm the stability of the most promising compounds identified through docking and to analyze their tautomeric forms. researchgate.netnih.gov Applying these calculations to the this compound core allows for a deeper understanding of its intrinsic chemical properties, which in turn informs the design of derivatives with optimized reactivity and binding capabilities. nih.gov

Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In research, NMR spectra are recorded to confirm the successful synthesis of target structures. For instance, in the synthesis of a derivative, (R)-tert-butyl 2-methoxy-5-oxo-7,8-dihydro-5H-1,6-naphthyridine-6(5H)-carboxylate, the spectra showed complex patterns in CDCl₃ due to the presence of rotamers. However, using a different solvent like DMSO-d₆ simplified the peaks, allowing for clearer interpretation. acs.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for the tetrahydro-1,6-naphthyridine core include peaks for the aromatic protons on the pyridine (B92270) ring and distinct signals for the aliphatic protons of the tetrahydropyridine (B1245486) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts differentiate between aromatic carbons (typically δ > 100 ppm) and aliphatic carbons (typically δ < 60 ppm).

The following table presents representative NMR data for a key intermediate in the synthesis of a this compound derivative.

| Nucleus | Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|---|

| ¹H NMR | (R)-tert-butyl 2-methoxy-5-oxo-7,8-dihydro-5H-1,6-naphthyridine-6(5H)-carboxylate | DMSO-d₆ | 7.74–7.84 (m, 1H), 7.71 (bs, 1H), 7.15 (br d, 1H), 6.70 (d, J = 8.5 Hz, 1H), 5.29 (s, 0.5H), 5.17 (s, 0.5H), 3.82 (s, 3H), 3.73–3.81 (m, 2H), 2.84–2.95 (m, 1H), 2.71–2.82 (m, 1H), 1.43 (br d, 9H). acs.org |

| ¹³C NMR | 173.5, 173.1, 162.5, 154.8, 154.6, 152.8, 152.5, 138.8, 138.6, 121.1, 120.7, 108.8, 80.0, 57.7, 56.7, 53.5, 31.7, 28.5. acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. In the synthesis of derivatives, HRMS is used to confirm the identity of products by comparing the calculated mass ([M+H]⁺) with the experimentally found mass. For example, the calculated m/z for C₁₀H₁₀N₂O₃ [M+H]⁺ was 207.0758, with the found value being 207.0764, confirming the structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. ugm.ac.id It is invaluable for analyzing complex reaction mixtures, identifying intermediates, and tracking the progress of a reaction. ncsu.edu Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically generate intact molecular ions with minimal fragmentation. ncsu.edu

The fragmentation pattern of this compound under MS conditions can provide structural information. Typical fragmentation would involve alpha-cleavage adjacent to the nitrogen atom in the saturated ring, a characteristic fragmentation pathway for cyclic amines. libretexts.org

Predicted mass spectrometry data for the parent compound is shown below.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 135.09168 uni.lu |

| [M+Na]⁺ | 157.07362 uni.lu |

| [M+K]⁺ | 173.04756 uni.lu |

| [M+NH₄]⁺ | 152.11822 uni.lu |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the context of this compound research, HPLC is primarily used for two critical functions: purity assessment and reaction monitoring.

Purity Assessment: HPLC is used to determine the purity of synthesized intermediates and final products. For instance, after synthesizing a precursor, its purity was determined to be 94.0 wt % by an HPLC assay. acs.org This quantitative analysis is crucial for ensuring the quality of the material before proceeding to the next synthetic step or biological testing.

Reaction Monitoring: The progress of chemical reactions can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC. This allows chemists to determine the consumption of reactants and the formation of products over time. In one study, the assay yield of a reaction to form a dihydronaphthyridine intermediate was determined to be 79% by HPLC, guiding the optimization of the reaction conditions. acs.orgnih.gov Chiral HPLC is also employed at later stages to resolve racemic mixtures and isolate the desired enantiomer. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its unique structural features.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretch: The C-H bonds on the pyridine ring typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the saturated tetrahydropyridine ring will absorb below 3000 cm⁻¹. vscht.cz

N-H Stretch: The secondary amine in the saturated ring would show a moderate absorption band in the region of 3300-3500 cm⁻¹.

C=C and C=N Stretch: The double bonds within the aromatic pyridine ring give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. vscht.cz

C-N Stretch: The stretching vibration of the C-N bonds would appear in the fingerprint region, typically between 1250-1020 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3300-3500 |

| Aromatic C-H | Stretch | ~3000-3100 vscht.cz |

| Aliphatic C-H | Stretch | ~2850-2960 vscht.cz |

| Aromatic C=C / C=N | Stretch | ~1450-1650 vscht.cz |

| Aliphatic C-N | Stretch | ~1020-1250 |

Other Academic and Applied Research Areas

Applications in Agrochemical Formulations

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have shown potential for use in agrochemical formulations. Through chemical modifications such as electrophilic substitutions and nitration, this core structure can be converted into compounds with herbicidal and pesticidal properties. These derivatives could contribute to improved crop yields and more effective pest management strategies.

Precursor in Advanced Materials Synthesis (e.g., Polymers and Coatings)

The functional groups on the this compound scaffold, particularly the reactive secondary amine, make it a candidate for use as a monomer or cross-linking agent in the synthesis of advanced materials. While specific examples in the literature are still emerging, its ability to be incorporated into larger molecular architectures suggests potential applications in the development of novel polymers and coatings with tailored properties. The synthesis of compound libraries based on this scaffold demonstrates its utility in creating diverse chemical entities, a principle that can be extended to materials science for the discovery of new functional materials. acs.orgnih.gov

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Pathways

Future research is focused on creating novel, efficient, and enantioselective synthetic pathways. A significant advancement has been the development of an asymmetric synthesis that avoids chromatography, making it suitable for industrial-scale manufacturing. acs.orgnih.gov This approach features several key innovations:

An atom-economical Heck-type vinylation of a chloropyridine using ethylene (B1197577) gas. acs.orgnih.gov

An unprecedented one-pot cyclization and amination to form a dihydronaphthyridine intermediate directly from a 2-vinyl-3-acylpyridine with ammonia (B1221849). acs.orgnih.gov

A highly effective ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center. acs.orgnih.gov

Another innovative approach involves the use of microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles. acs.orgamanote.com This method provides an efficient route to the core tetrahydro-1,6-naphthyridine structure and has been successfully used to generate libraries of these compounds for screening purposes. acs.orgnih.govacs.org

Table 1: Key Steps in a Modern Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative

| Synthetic Step | Description | Key Reagents/Catalysts | Significance |

| Heck-Type Vinylation | An atom-economical protocol for coupling a chloropyridine precursor with ethylene gas. acs.orgnih.gov | Ethylene gas, Palladium catalyst | High atom economy, avoids more complex vinylating agents. |

| Dihydronaphthyridine Formation | An unprecedented cyclization mediated by ammonia to form the dihydronaphthyridine ring. acs.orgnih.gov | Ammonia (NH₃) | Simplifies the process by forming the core heterocyclic structure in a single, efficient step. |

| Enantioselective Transfer Hydrogenation | A ruthenium-catalyzed reduction to establish the chiral stereogenic center with high enantioselectivity. acs.orgnih.gov | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), Ammonium formate | Creates the desired enantiomer, crucial for specific biological interactions. nih.gov |

Further research will likely focus on discovering other novel metal-catalyzed reactions, photoredox catalysis, and biocatalytic methods to access this scaffold with even greater efficiency, stereocontrol, and structural diversity.

Identification of New Biological Targets and Therapeutic Areas

The this compound core is a privileged scaffold that has already yielded potent modulators for challenging biological targets. A significant area of application is in immunology, where derivatives have been identified as potent, selective, and orally available inverse agonists of the Retinoid-related orphan receptor γt (RORγt). acs.org RORγt is a master regulator for the differentiation of Th17 cells, which are implicated in various autoimmune diseases; inhibiting its action is a promising therapeutic strategy. acs.orgnih.gov

Another major success for this scaffold has been in antiviral therapy. A series of this compound derivatives were developed as HIV-1 integrase inhibitors that act at an allosteric site. acs.orgnih.govucr.edu These compounds target the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) on the integrase enzyme, promoting its aberrant multimerization and inhibiting viral replication. acs.orgnih.gov

The versatility of the naphthyridine family of compounds suggests that the tetrahydro-1,6-naphthyridine core could be effective in other therapeutic areas. mdpi.com Future research should aim to screen libraries of these compounds against a wider range of biological targets. nih.govacs.org Potential new areas for investigation include:

Oncology: Related 1,8-naphthyridine (B1210474) derivatives have shown cytotoxic activity against cancer cell lines like MCF7. researchgate.net Exploring the potential of the this compound scaffold against various kinases and other cancer-related targets is a logical next step.

Infectious Diseases: The broader naphthyridine class is known for its antibacterial properties, with nalidixic acid being a foundational example. mdpi.com Screening tetrahydro-1,6-naphthyridine libraries for activity against bacterial and fungal pathogens, including multi-drug resistant strains, could uncover new anti-infective agents. acs.orgmdpi.com

Central Nervous System (CNS) Disorders: The structural features of the scaffold make it a candidate for targeting CNS receptors and enzymes.

Table 2: Identified Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Mechanism of Action | Reference |

| Retinoid-related orphan receptor γt (RORγt) | Autoimmune Diseases | Inverse agonism, suppressing Th17 cell differentiation and IL-17 production. | acs.orgnih.gov |

| HIV-1 Integrase (Allosteric Site) | HIV/AIDS | Binds to the LEDGF/p75 pocket, promoting aberrant integrase multimerization and inhibiting viral replication. | acs.orgnih.govucr.edu |

| Mycobacterium tuberculosis | Tuberculosis | Screening of a compound library revealed three lead compounds with antituberculosis activity. | nih.govacs.org |

Systematic screening and target identification studies, including chemoproteomics and phenotypic screening, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

Once a lead compound is identified, the next critical phase is its optimization to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this process involves systematic structure-activity relationship (SAR) studies. Research on HIV-1 integrase inhibitors has provided a clear example of this process, where different substituents on the naphthyridine core were explored to enhance antiviral activity. acs.orgnih.gov

Future optimization efforts will focus on several key strategies:

Fine-Tuning Target Engagement: For targets like RORγt and HIV-1 integrase, medicinal chemists will continue to modify the substituents on the tetrahydro-1,6-naphthyridine ring to maximize interactions with the binding pocket. This involves altering aromatic groups, linkers, and functional groups to achieve higher affinity and selectivity over related proteins.

Improving Pharmacokinetic Profiles: Early derivatives of promising scaffolds can suffer from issues like rapid metabolism or poor bioavailability. vulcanchem.com For instance, metabolic studies on related naphthyridines have shown that glucuronidation can be a major clearance pathway. vulcanchem.com Future work will involve designing analogs that block or slow these metabolic pathways, for example, by modifying the positions susceptible to Phase II metabolism, thereby improving drug exposure and duration of action.

Fragment-Based Growth: Utilizing a fragment-based drug discovery (FBDD) approach, the core scaffold can be elaborated with different "growth vectors" to explore the chemical space around the core and find optimal interactions with the target protein. rsc.org This involves the regioselective functionalization of different positions on the heterocyclic rings to build molecular complexity in a controlled manner. rsc.org

The goal of lead optimization is to develop a drug candidate that balances high on-target potency with a clean off-target profile and favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for clinical development.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and its application to the this compound scaffold holds immense promise. nih.govresearchgate.net These computational tools can accelerate multiple stages of discovery and development, from initial design to lead optimization. github.ionih.govamazonaws.com

Future applications of AI/ML in this specific area include:

De Novo Design: Generative AI models can design novel this compound derivatives tailored to specific biological targets. nih.gov By learning from existing chemical data, these algorithms can propose new molecules with a high probability of being active and possessing desirable drug-like properties.

Predictive Modeling (QSAR and ADMET): ML algorithms are adept at building Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of virtual compounds before they are synthesized. github.ioamazonaws.com Similarly, AI can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize the synthesis of compounds with a higher likelihood of success in later developmental stages. nih.gov

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which the tetrahydro-1,6-naphthyridine scaffold might be suitable. nih.govgithub.io

Retrosynthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for novel, computer-designed analogs, streamlining the "design-make-test" cycle. github.io

By combining the predictive power of AI with the empirical data from chemical synthesis and biological testing, researchers can explore the chemical space around the this compound scaffold more intelligently and efficiently. amazonaws.com This synergy will likely reduce the time and cost associated with discovering the next generation of drugs based on this valuable heterocyclic core.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to construct 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds?

- Methodological Answer :

- Cobalt-catalyzed [2+2+2] cyclization : Microwave-promoted, intramolecular Co-catalyzed cyclization of alkynes and nitriles provides efficient access to the core scaffold. This method is scalable and allows functional group diversification .

- Reduction of naphthyridinium salts : 1,6-Naphthyridinium salts (e.g., compound F ) can be reduced using NaBH₄ or catalytic hydrogenation to yield substituted tetrahydro derivatives. This approach is useful for introducing saturation while retaining substituents .

- Condensation reactions : Primary syntheses involve multi-component reactions, such as the condensation of 4-aminopyridinones with aldehydes and dimedone in aqueous media, catalyzed by solid acid carbonaceous materials (C-SO₃H) .

Q. How are this compound derivatives structurally characterized?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve regioisomeric challenges, particularly for distinguishing substituents on the saturated ring versus the pyridine moiety .

- HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC confirms molecular weight and purity, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies optimized for this compound-based HIV-1 integrase inhibitors?

- Methodological Answer :

- Substituent variation : The N-propyl phenyl group at position 6 enhances binding to the HIV-1 integrase allosteric site (LEDGF/p75). Systematic substitution with alkyl, aryl, and heteroaryl groups identifies optimal steric and electronic profiles .

- Activity assays : Antiviral potency is measured via cell-based HIV-1 replication inhibition (EC₅₀), while integrase multimerization is quantified using size-exclusion chromatography .

- Key Finding : Derivatives with lipophilic substituents (e.g., 6-benzyl) show improved potency but require pharmacokinetic balancing to mitigate metabolic instability .

Q. What strategies improve the pharmacokinetic (PK) properties of this compound leads?

- Methodological Answer :

- Rat PK studies : Lead compounds are evaluated for oral bioavailability (F%), half-life (t₁/₂), and clearance. For example, introducing polar groups (e.g., sulfonamides) reduces hepatic clearance but may lower membrane permeability .

- Prodrug approaches : Esterification of carboxylic acid derivatives (e.g., ethyl esters) enhances intestinal absorption, with in vivo hydrolysis restoring active drug forms .

Q. How is regioselective alkylation achieved on the this compound scaffold?

- Methodological Answer :

- Directed metalation : Using LiNPr²⁻/THF at 70°C, selective deprotonation at position 8 enables methylation with MeI, yielding 8-methyl derivatives in 87% yield. Competing sites are suppressed via steric control .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target position 2 or 4, depending on catalyst choice (Pd(OAc)₂/XPhos for C-2; PdCl₂(dppf) for C-4) .

Q. What combinatorial approaches enable library synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines for activity screening?

- Methodological Answer :

- Diversity-oriented synthesis : A 101-member library was generated via urea/amide/sulfonamide formations on the scaffold. Automated synthesis and parallel purification streamline the process .

- Biological screening : The library identified three antituberculosis leads (MIC₉₀ < 1 µM) via high-throughput screening against Mycobacterium tuberculosis H37Rv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。